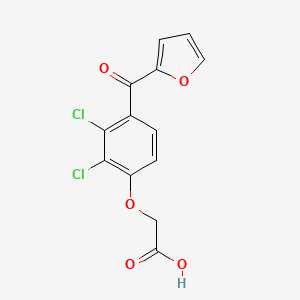
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is a chemical compound with a complex structure that includes both chlorinated phenoxy and furoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- typically involves the reaction of 2,3-dichlorophenol with furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids.
Reduction: The chlorinated phenoxy group can be reduced to form phenolic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Phenolic compounds and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Ethacrynic acid: A diuretic with a similar chlorinated phenoxy structure but different pharmacological effects.
Uniqueness
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is unique due to the presence of both chlorinated phenoxy and furoyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
55901-72-9 |
|---|---|
Formule moléculaire |
C13H8Cl2O5 |
Poids moléculaire |
315.10 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(furan-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5/c14-11-7(13(18)9-2-1-5-19-9)3-4-8(12(11)15)20-6-10(16)17/h1-5H,6H2,(H,16,17) |
Clé InChI |
ICGCGLGUMNPSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


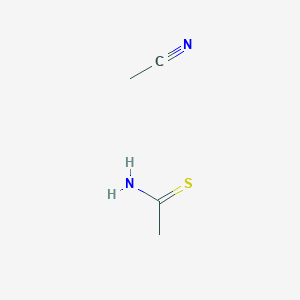
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
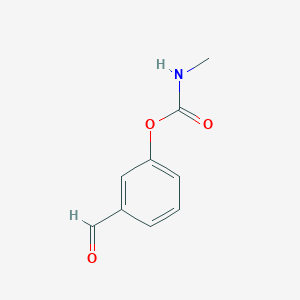
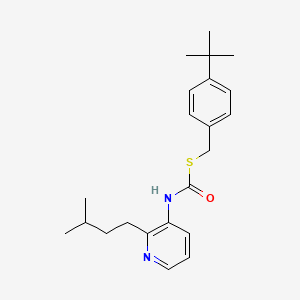
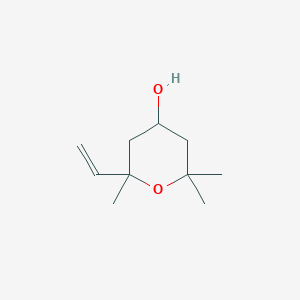
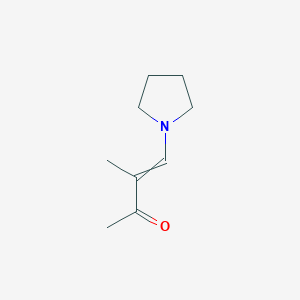
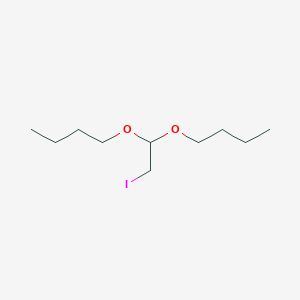
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
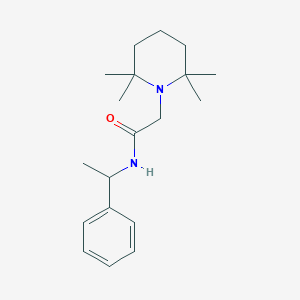
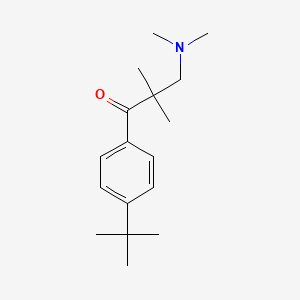

![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
